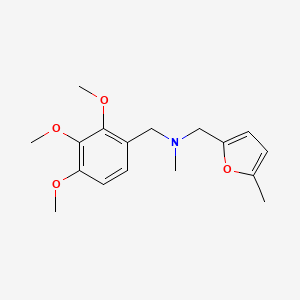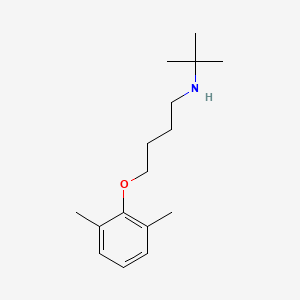
1,2-bis(3,4-dimethoxyphenyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-bis(3,4-dimethoxyphenyl)ethanamine, also known as DMPEA, is a chemical compound that has been studied for its potential use as a psychoactive substance. It belongs to the class of phenethylamines, which are known for their ability to affect the central nervous system. DMPEA is structurally similar to other phenethylamines such as mescaline and MDMA, which have been used recreationally and therapeutically. In
科学研究应用
1,2-bis(3,4-dimethoxyphenyl)ethanamine has been studied for its potential use as a psychoactive substance due to its structural similarity to other phenethylamines. It has been found to have a high affinity for serotonin receptors, specifically the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 1,2-bis(3,4-dimethoxyphenyl)ethanamine has also been shown to have an effect on dopamine and norepinephrine receptors, which are involved in the regulation of reward, motivation, and arousal.
作用机制
1,2-bis(3,4-dimethoxyphenyl)ethanamine's mechanism of action is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which leads to an increase in serotonin release. This increase in serotonin can lead to altered mood, perception, and cognition. 1,2-bis(3,4-dimethoxyphenyl)ethanamine may also affect dopamine and norepinephrine release, which can lead to increased arousal and motivation.
Biochemical and Physiological Effects:
1,2-bis(3,4-dimethoxyphenyl)ethanamine has been shown to have a number of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause pupil dilation. It has also been shown to increase the release of certain hormones, such as cortisol and prolactin. 1,2-bis(3,4-dimethoxyphenyl)ethanamine has been found to have an effect on the immune system, specifically on the production of cytokines, which are involved in the inflammatory response.
实验室实验的优点和局限性
1,2-bis(3,4-dimethoxyphenyl)ethanamine has advantages and limitations for lab experiments. One advantage is that it is structurally similar to other phenethylamines, which allows for comparisons to be made between different compounds. 1,2-bis(3,4-dimethoxyphenyl)ethanamine's high affinity for the 5-HT2A receptor also makes it a useful tool for studying the role of this receptor in the regulation of mood, perception, and cognition. However, 1,2-bis(3,4-dimethoxyphenyl)ethanamine's psychoactive effects can make it difficult to use in certain experiments, and its potential for abuse raises ethical concerns.
未来方向
There are a number of future directions for 1,2-bis(3,4-dimethoxyphenyl)ethanamine research. One area of interest is its potential use as a therapeutic agent for certain psychiatric disorders, such as depression and anxiety. 1,2-bis(3,4-dimethoxyphenyl)ethanamine's ability to affect serotonin, dopamine, and norepinephrine release could make it a useful tool for studying the underlying mechanisms of these disorders. Another area of interest is the development of new compounds based on 1,2-bis(3,4-dimethoxyphenyl)ethanamine's structure, which could have potential therapeutic applications. Finally, more research is needed to fully understand 1,2-bis(3,4-dimethoxyphenyl)ethanamine's mechanism of action and its effects on the central nervous system.
合成方法
1,2-bis(3,4-dimethoxyphenyl)ethanamine can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene with sodium borohydride. The final product is obtained through a reductive amination reaction with formaldehyde and ammonium formate.
属性
IUPAC Name |
1,2-bis(3,4-dimethoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-20-15-7-5-12(10-17(15)22-3)9-14(19)13-6-8-16(21-2)18(11-13)23-4/h5-8,10-11,14H,9,19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCRDATZPOZOFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C2=CC(=C(C=C2)OC)OC)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(3,4-dimethoxyphenyl)ethanamine | |
CAS RN |
5471-40-9 |
Source


|
| Record name | NSC26679 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (3-{3'-[(dimethylamino)carbonyl]-3-biphenylyl}-1H-pyrazol-1-yl)acetate](/img/structure/B4956986.png)
![2-ethoxy-4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4956988.png)


![4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine](/img/structure/B4956998.png)
![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4957004.png)
![2-[3-(4-morpholinylmethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4957016.png)
![2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4957021.png)

![1-(2,3-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B4957040.png)
![1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine](/img/structure/B4957048.png)

![N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4957067.png)